5-Bromo-7-(trifluoromethyl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-(trifluoromethyl)isoquinoline is a heterocyclic aromatic compound that features a bromine atom and a trifluoromethyl group attached to an isoquinoline core. Isoquinolines are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-(trifluoromethyl)isoquinoline typically involves halogenation and trifluoromethylation reactions. One common method is the bromination of 7-(trifluoromethyl)isoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-7-(trifluoromethyl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The isoquinoline core can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications .
Scientific Research Applications
5-Bromo-7-(trifluoromethyl)isoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-7-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound’s bromine and trifluoromethyl groups can enhance its binding affinity to enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
7-(Trifluoromethyl)isoquinoline: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Bromoisoquinoline: Does not have the trifluoromethyl group, affecting its chemical properties and applications.
5-Chloro-7-(trifluoromethyl)isoquinoline:
Uniqueness: 5-Bromo-7-(trifluoromethyl)isoquinoline is unique due to the combined presence of bromine and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination enhances its versatility in synthetic chemistry and its potential as a bioactive molecule .
Properties
Molecular Formula |
C10H5BrF3N |
---|---|
Molecular Weight |
276.05 g/mol |
IUPAC Name |
5-bromo-7-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H5BrF3N/c11-9-4-7(10(12,13)14)3-6-5-15-2-1-8(6)9/h1-5H |
InChI Key |
YZNVVCRTKFGJPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=CC(=C2)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.